1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

描述

Chemical Identity and Nomenclature

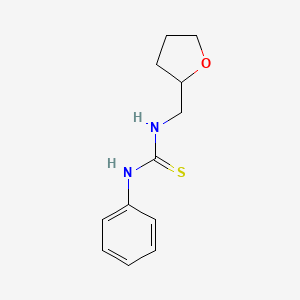

This compound stands as a precisely defined chemical entity within the organosulfur compound family, distinguished by its unique molecular architecture and systematic nomenclature. The compound possesses the molecular formula C₁₂H₁₆N₂OS and exhibits a molecular weight of 236.33 grams per mole. This thiourea derivative is officially catalogued under the Chemical Abstracts Service registry number 309942-73-2, providing it with a unique identifier within the global chemical database system.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The primary name, this compound, explicitly describes the substitution pattern on the central thiourea core. Alternative nomenclature systems recognize this compound under several synonymous designations, including 1-(oxolan-2-ylmethyl)-3-phenylthiourea, which employs the oxolane terminology for the tetrahydrofuran ring system. Additional systematic names include N-phenyl-N'-[(tetrahydro-2-furanyl)methyl]thiourea and thiourea, N-phenyl-N'-[(tetrahydro-2-furanyl)methyl]-, both of which emphasize the substitution pattern on the thiourea nitrogen atoms.

The molecular structure of this compound incorporates several distinct structural features that contribute to its chemical identity. The phenyl group, consisting of a six-membered aromatic ring, provides aromatic character and potential for π-π interactions. The tetrahydrofuran moiety introduces a five-membered saturated heterocyclic ring containing one oxygen atom, contributing to the compound's three-dimensional structure and potential hydrogen bonding capabilities. The central thiourea functionality, characterized by the presence of a carbon-sulfur double bond and two nitrogen atoms, serves as the primary functional group determining the compound's chemical reactivity and biological activity potential.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂OS | |

| Molecular Weight | 236.33 g/mol | |

| Chemical Abstracts Service Number | 309942-73-2 | |

| MDL Number | MFCD01185453 |

Historical Development in Heterocyclic Chemistry

The historical development of this compound must be understood within the broader context of heterocyclic chemistry evolution, which commenced in the early nineteenth century and has continued to expand through contemporary research efforts. The foundation of heterocyclic chemistry traces back to 1818 when Brugnatelli first isolated alloxan from uric acid, marking the beginning of systematic heterocyclic compound study. This pioneering work established the conceptual framework for understanding cyclic compounds containing heteroatoms, setting the stage for the eventual development of complex thiourea derivatives such as this compound.

The specific development of thiourea chemistry began with the groundbreaking work of Marceli Nencki, a Polish scientist who first synthesized thiourea in 1873 as the initial urea analogue characterized by sulfur atom substitution for the oxygen atom. This fundamental discovery established thiourea as a structurally distinct entity from urea, with the replacement of oxygen by sulfur creating entirely different chemical and biological properties. Nencki's work provided the theoretical and practical foundation for all subsequent thiourea derivative development, including the sophisticated compounds that incorporate additional heterocyclic elements.

The evolution of heterocyclic chemistry gained significant momentum throughout the nineteenth and twentieth centuries, with researchers recognizing the importance of heterocyclic compounds in biological systems and synthetic applications. The history of heterocyclic chemistry encompasses numerous notable developments, including the discovery and characterization of fundamental heterocyclic systems such as pyridine, pyrrole, furan, and thiophene. These basic heterocyclic structures provided the building blocks for more complex molecular architectures, including those that incorporate thiourea functionalities.

The tetrahydrofuran component of this compound represents a saturated derivative of furan, one of the fundamental five-membered oxygen-containing heterocycles identified in the latter part of the nineteenth century. Furan itself was recognized as an oxygen-containing heterocycle employed primarily for conversion to other substances, including pyrrole. The development of tetrahydrofuran as a distinct chemical entity expanded the possibilities for heterocyclic incorporation into complex molecular frameworks.

The combination of thiourea and heterocyclic elements in compounds such as this compound represents a sophisticated evolution in heterocyclic chemistry methodology. Modern synthetic approaches have enabled the precise construction of molecules that incorporate multiple heterocyclic elements, creating compounds with enhanced structural complexity and potential biological activity. The synthesis of such compounds typically involves the reaction of phenyl isothiocyanate with tetrahydrofuran derivatives, demonstrating the continued application of fundamental chemical principles established in the nineteenth century.

| Historical Milestone | Year | Scientist | Significance |

|---|---|---|---|

| First Heterocyclic Compound | 1818 | Brugnatelli | Isolation of alloxan from uric acid |

| Thiourea Discovery | 1873 | Marceli Nencki | First urea analogue synthesis |

| Furan Discovery | Late 19th century | Various | Oxygen heterocycle identification |

| Modern Thiourea Derivatives | 20th-21st century | Multiple researchers | Complex heterocyclic integration |

Position Within Thiourea Derivative Classifications

This compound occupies a specific and well-defined position within the comprehensive classification system of thiourea derivatives, representing a sophisticated example of substituted thiourea compounds that incorporate both aromatic and heterocyclic structural elements. The classification of thiourea derivatives follows systematic principles based on substitution patterns, structural complexity, and functional group arrangements.

The primary classification category for this compound is that of unsymmetrical thiourea derivatives, distinguished by the presence of different substituents on each nitrogen atom of the thiourea core. This classification contrasts with symmetrical thiourea derivatives, where identical substituents are present on both nitrogen atoms. The unsymmetrical nature of this compound creates distinct chemical and biological properties compared to its symmetrical counterparts.

Within the broader category of unsymmetrical thiourea derivatives, this compound specifically belongs to the subcategory of N-aryl-N'-alkyl thioureas, where one nitrogen atom bears an aromatic substituent and the other carries an aliphatic substituent. The phenyl group provides the aromatic character, while the tetrahydrofuran-2-ylmethyl group contributes the aliphatic component. This structural arrangement places the compound within a classification known for diverse biological activities and synthetic utility.

The incorporation of a heterocyclic element through the tetrahydrofuran moiety further classifies this compound as a member of the heterocyclic thiourea derivative subcategory. These compounds represent an important class within thiourea chemistry, characterized by enhanced structural complexity and often exhibiting improved biological activity profiles compared to simpler thiourea derivatives. The heterocyclic classification acknowledges the presence of the oxygen-containing five-membered ring system and its contribution to the overall molecular architecture.

The structural classification also recognizes this compound as a representative of polydentate ligand precursors, capable of coordination with metal centers through multiple donor atoms. The presence of nitrogen, oxygen, and sulfur donor atoms within the molecular structure provides multiple coordination possibilities, positioning the compound within the broader classification of potentially bioactive thiourea derivatives.

Research has demonstrated that thiourea derivatives exhibit multiple biological activities, including antibacterial, anticancer, antimicrobial, antifungal, antimalarial, and antituberculosis properties. Within this biological activity classification system, this compound can be categorized as a potential therapeutic agent candidate, though specific biological testing would be required to confirm particular activity profiles.

| Classification Category | Subcategory | Defining Characteristics |

|---|---|---|

| Symmetry Pattern | Unsymmetrical | Different substituents on each nitrogen |

| Substitution Type | N-aryl-N'-alkyl | Aromatic and aliphatic substituents |

| Structural Complexity | Heterocyclic | Contains additional ring systems |

| Coordination Potential | Polydentate | Multiple donor atoms present |

| Biological Classification | Potential therapeutic | Structural features suggest bioactivity |

The synthesis classification for this compound places it within the category of compounds prepared through isothiocyanate intermediate reactions. This synthetic pathway classification is important for understanding the compound's preparation methodology and potential for structural modification. The reaction typically involves phenyl isothiocyanate as a starting material, which undergoes nucleophilic addition with tetrahydrofuran-containing amines to form the final thiourea product.

属性

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTZABANHATOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386633 | |

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309942-73-2 | |

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a novel compound belonging to the thiourea class, characterized by its unique structural features that include a tetrahydrofuran moiety. This compound has garnered attention due to its diverse biological activities, which may have implications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₀N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The tetrahydrofuran ring contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Properties

Thioureas have been studied for their potential anticancer activities. Research indicates that compounds with similar structures can inhibit specific proteins involved in cancer progression. For instance, certain thiourea derivatives have shown inhibitory effects on the B-cell lymphoma 6 (BCL6) protein, which plays a role in tumorigenesis.

Table 1: Comparison of Anticancer Activities of Thiourea Derivatives

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 1-(Phenyl)-3-(methyl)thiourea | 16.23 | Inhibition of cell proliferation |

| 1-(Pyridin-4-yl)-3-(methyl)thiourea | 23.30 | Targeting specific signaling pathways |

| This compound | TBD | Potential binding to protein pockets |

Antimicrobial Activity

The antimicrobial properties of thioureas have also been documented. Studies suggest that compounds like this compound may exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical applications in treating infections .

Case Study: Antimicrobial Screening

In a study assessing various thiourea derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option .

The mechanisms by which thioureas exert their biological effects often involve interactions with biological targets such as enzymes and receptors. For example, molecular docking studies have shown that this compound can bind effectively to protein pockets involved in cell signaling pathways, potentially altering cellular responses .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenyl isocyanate with tetrahydrofuran derivatives. Variations in the substituents on the thiourea backbone can lead to different biological activity profiles.

Table 2: Structural Variants of Thioureas and Their Activities

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 1-(Thiazol-2-yl)-3-(methyl)thiourea | Contains a thiazole ring | Antimicrobial properties |

| 1-(Cyclopentyl)-3-(methyl)thiourea | Features a cyclopentane ring | Potential use in drug delivery systems |

科学研究应用

Medicinal Chemistry

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea has been investigated for its potential antiviral properties. A study highlighted its effectiveness against Venezuelan equine encephalitis virus (VEEV), where it demonstrated significant antiviral activity in vitro. The compound's thiourea core was crucial for maintaining antiviral efficacy, leading to the development of various analogs with enhanced activity against different viral strains .

Organocatalysis

Thioureas are known for their role as organocatalysts in various chemical reactions. Research has shown that this compound can mediate reactions such as the aza-Henry reaction, demonstrating high yields and enantioselectivity. The compound's hydrophobic nature allows for improved reaction conditions and product yields compared to traditional catalysts .

Case Study: Aza-Henry Reaction

In a systematic study comparing different thiourea catalysts, this compound achieved a yield of 76% with an enantiomeric excess (ee) of 90% for the desired product. This performance was comparable to other well-established thiourea catalysts, indicating its potential as an effective organocatalyst .

Material Sciences

The unique structural features of this compound lend themselves to applications in material sciences, particularly in the development of coatings and polymers. The compound's ability to form strong intermolecular interactions can be harnessed to create materials with enhanced durability and chemical resistance.

Potential Applications:

- Protective coatings for industrial surfaces.

- Additives in polymer formulations to enhance mechanical properties.

Comparative Analysis of Thiourea Derivatives

To better understand the efficacy of this compound compared to other thiourea derivatives, the following table summarizes key findings from recent studies:

| Compound | Antiviral Activity (IC₅₀) | Organocatalytic Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 1-Phenyl-3-(tetrahydrofuran)thiourea | >25 μM | 76 | 90 |

| SRI-33394 | <10 μM | 70 | 85 |

| Conventional Thiourea Catalyst | N/A | <15 | N/A |

相似化合物的比较

Enzyme Inhibition

- 1-Phenyl-3-(3-chlorophenyl)thiourea : Exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition with IC₅₀ values of 50 µg/mL and 63 µg/mL, respectively. Molecular docking suggests interactions with Try-128 and Asn-83 residues .

- This compound: No direct activity data reported, but the THF group’s oxygen atom may enhance binding to enzyme active sites via hydrogen bonding, similar to cyclohexyl-substituted thioureas .

Physical Properties

- Melting Points : THF-containing derivatives (e.g., title compound) likely have lower melting points compared to aromatic-substituted analogs (e.g., 1-Phenyl-3-(2-pyridyl)thiourea, 171–172°C) due to reduced crystallinity from the flexible THF ring .

- Solubility : The THF-methyl group improves solubility in ethers and alcohols, whereas chlorophenyl or thiazolyl substituents increase hydrophobicity .

常见问题

Q. What are the established synthetic routes for 1-phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves the reaction of phenyl isothiocyanate with tetrahydrofuran-2-ylmethylamine under controlled conditions. Solvent selection (e.g., anhydrous THF or DCM) and temperature (0–25°C) are critical to minimize side reactions. Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients . Monitoring via TLC or HPLC-MS is recommended to confirm intermediate formation and final product purity.

Q. How can the structural integrity of this thiourea derivative be validated post-synthesis?

Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C): Confirm the presence of characteristic thiourea NH protons (δ 9–11 ppm) and tetrahydrofuran methylene signals (δ 1.5–3.5 ppm) .

- FT-IR : Detect C=S stretching vibrations (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

Begin with in vitro assays:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase for anti-Alzheimer potential) with donepezil as a positive control .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate electrostatic potential maps and frontier molecular orbitals, revealing reactive sites .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., HIV-1 protease or bacterial QseC receptors). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Single-crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···S interactions) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs or co-crystals .

Q. How can contradictory results in biological assays (e.g., high potency but low selectivity) be systematically addressed?

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modifications to the phenyl or tetrahydrofuran groups. Test substituent effects on bioactivity .

- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Correlate half-life with structural features .

- Proteomic profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

Methodological Considerations

Q. What analytical techniques are critical for characterizing thiourea-metal complexes derived from this compound?

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions in Cu(II) or Pt(II) complexes) .

- ESI-MS : Confirm complex stoichiometry via molecular ion peaks (e.g., [M + Cu]²⁺ adducts) .

- Cyclic voltammetry : Evaluate redox behavior in DMF/TBAP electrolyte, identifying metal-centered oxidation/reduction potentials .

Q. How can solvent effects influence the compound’s reactivity in catalytic applications?

- Solvent polarity studies : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents using kinetic profiling .

- Kamlet-Taft parameters : Corrate solvent hydrogen-bond acceptor/donor ability with catalytic efficiency in thiourea-mediated asymmetric organocatalysis .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential sulfur-containing vapors .

- Waste disposal : Neutralize residues with 10% sodium hypochlorite before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。